7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Biotransformation Green Chemistry Coumarin Derivatization

This cyclopenta[c]chromene scaffold is the only validated precursor for biocatalytic synthesis of the 7,9-dihydroxy derivative via selective fungal hydroxylation—a reaction unattainable with generic coumarins. Its unique 7-hydroxyl group and fused ring enable structure–activity relationship (SAR) studies, lead optimization, and library diversification. Procure this privileged building block to access a reactivity pathway no other chromenone analog can replicate.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 21260-41-3
Cat. No. B181953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS21260-41-3
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O
InChIInChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2
InChIKeyHLHZQJPJPNQANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Procurement Guide & Analytical Baseline


7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 21260-41-3) is a polycyclic organic compound classified as a coumarin derivative, featuring a fused cyclopenta[c]chromene core . This scaffold is recognized in medicinal chemistry and agrochemical research for its role as a privileged structure in bioactive molecule development. Its core utility lies in its function as a synthetic building block or a core scaffold for derivatization, with a notable application as a precursor in biotransformation studies to produce hydroxylated analogs [1]. For procurement specialists, this compound is typically available as a research chemical from vendors in purities around 95%, often supplied under 'AldrichCPR' or similar catalog designations, indicating it is part of a unique chemical collection with limited analytical data provided .

Why Generic Coumarin Substitution Fails for 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


A direct 1:1 substitution with other coumarins or chromenone derivatives is not scientifically valid due to the distinct regioselectivity imposed by the fused cyclopentane ring and the specific 7-hydroxyl group of this compound. This unique architecture dictates its behavior as a chemical substrate. The evidence for this lies in its selective biotransformation profile: when a panel of nine diverse coumarin scaffolds was subjected to the same fungal biotransformation conditions, only two were metabolized [1]. Crucially, this specific compound was one of the two, undergoing a highly selective hydroxylation to yield a novel 7,9-dihydroxy derivative, a reaction not observed in the other seven analogs [1]. This demonstrates that the exact molecular framework of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one enables a specific reactivity pathway that cannot be assumed or replicated by generically substituting another coumarin or chromenone analog. Such substitution would invalidate experimental outcomes in derivatization studies, lead optimization programs, or any research relying on this specific chemical handle.

Quantitative Evidence Guide for Selecting 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Selective Biotransformation: Differentiating Reactivity Among Coumarin Scaffolds

In a study evaluating the biotransformation of nine different coumarin scaffolds by the fungus Cunninghamella elegans, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one was one of only two compounds metabolized, demonstrating a unique substrate specificity [1].

Biotransformation Green Chemistry Coumarin Derivatization

Novel Derivative Generation via Regioselective Biotransformation

The biotransformation of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one by Cunninghamella elegans resulted in the generation of a new chemical entity, 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, through selective hydroxylation at an unactivated carbon (C-9) [1]. The parent compound served as the essential and specific precursor for this transformation.

Regioselective Hydroxylation Novel Compound Synthesis Fungal Biocatalysis

Validated Application Scenarios for 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Precursor for Regioselective Synthesis of 7,9-Dihydroxy Cyclopenta[c]chromen-4-one via Biocatalysis

This compound is the validated precursor for the biocatalytic synthesis of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. A research group seeking to produce this specific dihydroxylated analog, which cannot be accessed through standard chemical synthesis due to the difficulty of selectively functionalizing the unactivated C-9 position, would select this compound based on its demonstrated, exclusive reactivity in fungal biotransformation systems [1].

Scaffold for Structure-Activity Relationship (SAR) Studies on Coumarin Biotransformation

In studies aimed at understanding the structural features governing coumarin metabolism by filamentous fungi, this compound serves as a critical reference point. Its selective transformation, in contrast to seven other unreactive coumarins, provides a clear 'hit' for SAR analysis, allowing researchers to correlate the unique cyclopenta[c]chromene core and 7-hydroxyl group with its specific metabolic fate [1].

Building Block in Diversity-Oriented Synthesis of Chromenone Libraries

As part of a compound collection (e.g., Sigma-Aldrich's AldrichCPR), this molecule functions as a unique building block for generating structural diversity within chromenone-focused libraries. Its fused cyclopentane ring and specific hydroxyl group offer distinct chemical handles for further synthetic elaboration, allowing medicinal chemists to create novel analogs that are not readily available from simpler coumarin starting materials [1].

Technical Documentation Hub

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